rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans
Description
This compound is a racemic mixture of the trans-isomer featuring a cyclohexane ring substituted at the 1,4-positions. The tert-butyldimethylsilyl (TBS) group protects a hydroxymethyl moiety at the 4-position, while a free hydroxymethyl group resides at the 1-position . Its molecular formula is C₁₆H₃₄O₂Si, with a molecular weight of 298.5 g/mol (calculated). The CAS registry number is 180046-62-2, and it is typically available at ≥95% purity . The TBS group enhances lipophilicity and stability against oxidation, making it a critical intermediate in pharmaceutical and organic syntheses, particularly in multistep reactions requiring selective deprotection .
Properties
CAS No. |
180046-62-2 |
|---|---|
Molecular Formula |
C14H30O2Si |
Molecular Weight |
258.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, and yields the protected alcohol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to form the corresponding ketone.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The TBDMS protecting group can be selectively removed under acidic conditions (e.g., using tetrabutylammonium fluoride, TBAF) to yield the free alcohol.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, room temperature.
Reduction: LiAlH4, hydrogenation catalysts, room temperature to reflux.
Substitution: TBAF, room temperature.
Major Products Formed:
Oxidation: Corresponding ketone.
Reduction: Corresponding alcohol or alkane.
Substitution: Free alcohol.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions involving hydroxyl groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients (APIs). Its role in drug synthesis highlights its importance in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various chemical processes, enhancing the efficiency and yield of industrial reactions.
Mechanism of Action
The mechanism of action of rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans involves its reactivity towards nucleophiles and electrophiles. The TBDMS protecting group stabilizes the hydroxyl group, preventing unwanted side reactions. Upon deprotection, the free alcohol can participate in various chemical transformations, acting as a nucleophile in substitution reactions or undergoing oxidation to form ketones.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Lipophilicity and Reactivity: The TBS group in the target compound increases logP compared to analogs with free hydroxyls (e.g., trans-4-tert-butylcyclohexylmethanol) . In contrast, Boc-protected analogs (e.g., (1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate) exhibit moderate polarity suitable for aqueous-phase reactions .
Synthetic Utility: The TBS group in the target compound allows selective deprotection under mild acidic conditions (e.g., HF-pyridine), unlike the Boc group, which requires stronger acids like TFA . Multifunctional analogs (e.g., compound 12 in ) demonstrate the role of steric bulk in receptor binding, a feature absent in simpler cyclohexylmethanol derivatives .
Stability and Handling: The target compound is classified as a controlled product with a short shelf life, requiring inert storage conditions . In contrast, trans-4-tert-butylcyclohexylmethanol is more stable but less versatile in synthetic applications due to its unprotected hydroxyl group .
Pharmaceutical Relevance :
- Derivatives like those in and highlight the use of TBS-protected intermediates in synthesizing kinase inhibitors and cannabinergics, where controlled release of hydroxyl groups is critical .
Biological Activity
The compound rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans, also known as trans-4-[tert-butyl(dimethyl)silyl]oxycyclohexanol, is a silyl ether derivative that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H26O2Si
- Molecular Weight : 230.42 g/mol
- CAS Number : 103202-63-7
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. The silyl group enhances the lipophilicity of the molecule, facilitating its penetration into cell membranes. This property is crucial for its potential as a therapeutic agent.
Key Mechanisms:
- Enzyme Inhibition : Studies suggest that rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, which is critical for maintaining cellular homeostasis and can lead to apoptosis in certain cancer cell lines.
Biological Activity
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antioxidant Properties
In a study evaluating the antioxidant potential of various silyl ethers, rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol demonstrated a significant ability to reduce lipid peroxidation in human fibroblast cells. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted on the cytotoxic effects of this compound revealed that it effectively induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The study utilized MTT assays to determine cell viability post-treatment and found that concentrations as low as 10 μM significantly reduced cell survival rates.
Case Study 3: Enzyme Interaction
Another investigation focused on the interaction of this compound with metabolic enzymes involved in drug metabolism. The results indicated that it could inhibit cytochrome P450 enzymes, which are crucial for drug bioactivation and detoxification processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
